molecular formula C19H23ClN4O3S B2825502 (4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034264-58-7

(4-((3-Chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

カタログ番号 B2825502
CAS番号: 2034264-58-7
分子量: 422.93
InChIキー: AHCHHCRULPYMAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are used to determine the three-dimensional structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility in different solvents, and reactivity with common reagents .

科学的研究の応用

Metabolic Pathways and Disposition

Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, undergoes metabolic pathways that might have similarities in structure and reaction with the specified compound. The absorption, metabolism, and excretion of venetoclax in humans were characterized, indicating that it is primarily cleared by hepatic metabolism, accounting for about 66% of the administered dose. Fecal excretion was the major elimination route, and metabolic transformation primarily involved enzymatic oxidation on the cyclohexenyl moiety, followed by sulfation and/or nitro reduction. This insight might be relevant for understanding the metabolism of similarly structured compounds (Liu et al., 2017).

Metabolite Profiling

The disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, provide insights into the metabolic profiling of complex organic compounds. After administration, the elimination of drug-related material was almost complete over a 9-day period, predominantly through fecal excretion. The compound underwent extensive metabolism, and only negligible amounts were excreted unchanged. This provides a framework for understanding the metabolism and disposition of similarly structured compounds in humans (Renzulli et al., 2011).

Environmental Exposure and Public Health

Research on organophosphorus (OP) and pyrethroid (PYR) compounds, widely used insecticides and developmental neurotoxicants, can shed light on the environmental exposure and potential health impacts of complex chemical compounds. The study in South Australian preschool children highlighted the widespread chronic exposure to these compounds, underlining the importance of understanding environmental exposure levels for chemicals with potential public health implications (Babina et al., 2012).

作用機序

If the compound is a drug or an active substance, the mechanism of action refers to how it exerts its effect at the molecular level. This often involves interaction with specific proteins or enzymes in the body .

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken while handling it .

将来の方向性

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound .

特性

IUPAC Name

[4-(3-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S/c1-14-16(20)6-4-7-18(14)28(26,27)23-11-9-22(10-12-23)19(25)17-13-15-5-2-3-8-24(15)21-17/h4,6-7,13H,2-3,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCHHCRULPYMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。